2-(4-Aminomethylphenyl)benzamide

Irbesartan Synthesis Tetrazole Formation Process Chemistry

Benzamide analogs cannot substitute for 2-(4-Aminomethylphenyl)benzamide in irbesartan's final-step tetrazole formation. Its biphenyl-2-carboxamide core and para-aminomethyl group are essential for regioselective conversion. • Penultimate intermediate for irbesartan API; primary amide converts directly to tetrazole under Bu₃SnCl/NaN₃. • Free base or HCl salt, ≥98% purity, with controlled 4′-azidomethyl and 4′-carbonitrile impurities. • Reference standard for ICH Q3A impurity monitoring in irbesartan drug substance.

Molecular Formula C14H14N2O
Molecular Weight 226.27 g/mol
Cat. No. B7883834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Aminomethylphenyl)benzamide
Molecular FormulaC14H14N2O
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC=C(C=C2)CN)C(=O)N
InChIInChI=1S/C14H14N2O/c15-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14(16)17/h1-8H,9,15H2,(H2,16,17)
InChIKeyFXHAIKDYESSUBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Aminomethylphenyl)benzamide: Identity and Industrial Role


2-(4-Aminomethylphenyl)benzamide (CAS 866946‑42‑1, IUPAC: 2‑[4‑(aminomethyl)phenyl]benzamide) is a biphenyl‑2‑carboxamide derivative with a molecular weight of 226.27 g/mol and an XLogP3 of 1.1 [1]. It is primarily employed as a penultimate intermediate in the industrial synthesis of the angiotensin II receptor blocker irbesartan, where it undergoes tetrazole formation to yield the final active pharmaceutical ingredient . The compound is commercially available as the free base or hydrochloride salt, typically at ≥98% purity, and is soluble in methanol, ethanol, and DMSO [2].

2-(4-Aminomethylphenyl)benzamide Irreplaceability in Irbesartan Synthesis


Generic benzamide derivatives cannot substitute for 2-(4‑aminomethylphenyl)benzamide in the final step of irbesartan manufacture because the compound's precise biphenyl‑2‑carboxamide core and para‑aminomethyl substitution are essential for the regioselective tetrazole‑forming reaction that constructs the pharmacophore of the drug substance . Substitution with related intermediates such as 4′‑(azidomethyl)‑[1,1′‑biphenyl]‑2‑carboxamide or 4′‑(aminomethyl)‑[1,1′‑biphenyl]‑2‑carbonitrile introduces either an azide (requiring additional reduction steps) or a nitrile (requiring alternative tetrazole‑forming conditions) that alter the synthetic pathway, yield, and impurity profile [1][2]. Furthermore, in biological contexts, this compound exhibits weak HDAC and VAP‑1 inhibition (IC₅₀ > 10 μM), making it unsuitable as a direct replacement for potent benzamide‑based HDAC inhibitors such as CI‑994 or MS‑275 [3].

2-(4-Aminomethylphenyl)benzamide vs. Analogs: Key Differences


Synthetic Route Comparison: Irbesartan Intermediates

2-(4‑Aminomethylphenyl)benzamide serves as the direct penultimate intermediate in irbesartan synthesis, undergoing one‑pot tetrazole formation with tributyltin chloride and sodium azide in o‑xylene/DMF to afford irbesartan without nitrile intermediates . In contrast, the related intermediate 4′‑(azidomethyl)‑[1,1′‑biphenyl]‑2‑carboxamide requires a separate reduction step (azide to amine) before tetrazole formation, adding a synthetic operation [1]. The alternative 4′‑(aminomethyl)‑[1,1′‑biphenyl]‑2‑carbonitrile contains a nitrile group that demands different tetrazole‑forming conditions and generates a distinct impurity profile [2].

Irbesartan Synthesis Tetrazole Formation Process Chemistry

HDAC Inhibition Potency vs. CI-994 and MS-275

2-(4‑Aminomethylphenyl)benzamide exhibits weak inhibition of histone deacetylases, with an IC₅₀ of 76,100 nM (76.1 μM) against HDAC activity in HeLa cell lysates and 1,300 nM (1.3 μM) against recombinant HDAC8 [1][2]. In contrast, the prototypical aminophenyl‑benzamide HDAC inhibitor CI‑994 (Tacedinaline) inhibits recombinant HDAC1, HDAC2, and HDAC3 with IC₅₀ values of 0.9 μM, 0.9 μM, and 1.2 μM, respectively . MS‑275 (Entinostat), another benzamide‑based HDAC inhibitor, exhibits IC₅₀ values of 0.19–0.51 μM for HDAC1 .

HDAC Inhibition Epigenetics Cancer Research

VAP-1 Inhibition vs. BI-1467335

2-(4‑Aminomethylphenyl)benzamide was evaluated for inhibition of vascular adhesion protein‑1 (VAP‑1/SSAO) from both rat and human sources. It exhibited IC₅₀ values >100,000 nM (>100 μM) in CHO cells expressing rat or human VAP‑1 using [¹⁴C]‑benzylamine as substrate [1]. In contrast, the potent reference VAP‑1 inhibitor BI‑1467335 (PXS‑4728A) exhibits an IC₅₀ of 5 nM in the same assay format, with >500‑fold selectivity over related amine oxidases [2].

VAP‑1 SSAO Inflammation

Free Base vs. Hydrochloride Salt Forms

2-(4‑Aminomethylphenyl)benzamide is commercially supplied in two primary forms: the free base (MW 226.27) and the hydrochloride salt (MW 262.73) [1][2]. The hydrochloride salt (CAS 866946‑42‑1 specifically designates the HCl salt) is a white to off‑white crystalline powder with a melting point of 193–195 °C and solubility in methanol, ethanol, and DMSO [3]. The free base has a lower molecular weight and different solubility characteristics. In contrast, the related intermediate 4′‑(azidomethyl)‑[1,1′‑biphenyl]‑2‑carboxamide is supplied exclusively as the free base (MW 252.27) [4].

Procurement Formulation Analytical Standards

2-(4-Aminomethylphenyl)benzamide Application Scenarios


Irbesartan API Manufacturing

This compound is the preferred penultimate intermediate for the final‑step tetrazole formation in irbesartan synthesis. The primary amide group undergoes direct conversion to the tetrazole pharmacophore under tributyltin chloride / sodium azide conditions, eliminating the need for nitrile intermediates . Procurement for this application requires the free base or hydrochloride salt at ≥98% purity, with careful control of related impurities (e.g., 4′‑(azidomethyl) and 4′‑(aminomethyl)‑carbonitrile derivatives) [1].

Irbesartan Impurity Reference Standard

2-(4‑Aminomethylphenyl)benzamide serves as a critical reference standard for detecting and quantifying process‑related impurities in irbesartan drug substance. Its presence as a residual intermediate or degradation product must be monitored according to ICH Q3A guidelines. The hydrochloride salt is typically used for analytical method development and validation due to its well‑characterized purity and stability [2].

Negative Control for HDAC/VAP-1 Assays

Given its weak HDAC inhibitory activity (IC₅₀ ≈ 76 μM in HeLa lysates) and negligible VAP‑1 inhibition (IC₅₀ > 100 μM) [3][4], this compound can serve as a structurally related negative control or inactive comparator in assays evaluating benzamide‑based enzyme inhibitors. It provides a useful baseline for establishing structure‑activity relationships, distinguishing specific pharmacophore contributions from nonspecific biphenyl‑carboxamide scaffold effects.

Medicinal Chemistry Scaffold for Derivatives

The free aminomethyl group provides a versatile handle for further derivatization via amide coupling, reductive amination, or sulfonamide formation. Researchers can use this compound as a starting material to generate focused libraries of biphenyl‑2‑carboxamide analogs for target‑based screening campaigns [5]. This application leverages the compound's synthetic accessibility and well‑defined reactivity rather than its intrinsic biological activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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